molecular formula C23H48O2 B3245600 2,2-Didecylpropane-1,3-diol CAS No. 170025-81-7

2,2-Didecylpropane-1,3-diol

Cat. No.: B3245600
CAS No.: 170025-81-7
M. Wt: 356.6 g/mol
InChI Key: KUAUHGYNDGHQBF-UHFFFAOYSA-N
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Description

2,2-Didecylpropane-1,3-diol is an organic compound with the molecular formula C23H48O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone. This compound is known for its use in various chemical applications, particularly in the stabilization of nanoparticles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Didecylpropane-1,3-diol typically involves the reaction of decylmagnesium bromide with ethyl formate, followed by reduction with lithium aluminum hydride. The reaction conditions require an inert atmosphere, typically nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure the high purity of the final product. Techniques such as distillation and recrystallization are commonly employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

2,2-Didecylpropane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Esterification: Reaction with carboxylic acids or acid anhydrides to form esters.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Esterification: Esters.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,2-Didecylpropane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a ligand for stabilizing iron oxide nanoparticles, which are important in various catalytic processes.

    Biology: Potential use in the stabilization of biological molecules for imaging and diagnostic purposes.

    Medicine: Research into its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 2,2-Didecylpropane-1,3-diol involves its ability to form stable complexes with metal ions and other molecules. This property is particularly useful in the stabilization of nanoparticles and in drug delivery systems. The hydroxyl groups play a crucial role in forming hydrogen bonds and coordinating with metal ions.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropane-1,3-diol: Similar structure but with methyl groups instead of decyl groups.

    1,3-Propanediol: Lacks the additional alkyl groups, making it less hydrophobic.

    2,2-Diphenylpropane-1,3-diol: Contains phenyl groups instead of decyl groups, affecting its solubility and reactivity.

Uniqueness

2,2-Didecylpropane-1,3-diol is unique due to its long alkyl chains, which impart hydrophobic properties and enhance its ability to stabilize hydrophobic nanoparticles. This makes it particularly useful in applications where hydrophobic interactions are crucial.

Properties

IUPAC Name

2,2-didecylpropane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48O2/c1-3-5-7-9-11-13-15-17-19-23(21-24,22-25)20-18-16-14-12-10-8-6-4-2/h24-25H,3-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAUHGYNDGHQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCCCC)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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